Chrome Yellow D
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Overview
Description
Chrome Yellow D, also known as this compound, is a useful research compound. Its molecular formula is C17H12N2NaO6S and its molecular weight is 395.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Chrome Yellow D, also known as Mordant Yellow 3, is primarily used as a pigment in various industries such as art, fashion, and industry . Its primary targets are the materials it is applied to, such as textiles, leather, plastics, cosmetics, and food . The compound imparts a bright, warm yellow color to these materials .
Mode of Action
The mode of action of this compound involves the direct application of the pigment to the target material. The pigment particles adhere to the material, imparting their color. This process is influenced by various factors such as the type of material, the application method, and the presence of other chemicals .
Biochemical Pathways
Research has shown that the darkening of this compound in paintings is due to a cr(vi) to cr(iii) reduction process . This process involves the interaction between the pigment and its environment, leading to changes in its chemical structure and color .
Pharmacokinetics
It’s worth noting that the pigment’s solubility and stability can influence its behavior and longevity in various environments .
Result of Action
The primary result of this compound’s action is the imparting of a bright, warm yellow color to the target material. Over time, the pigment may darken due to chemical changes, such as the reduction of Cr(VI) to Cr(III) . This can lead to a change in the color of the material.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, exposure to light and certain chemical substances can trigger the Cr(VI) to Cr(III) reduction process, leading to a darkening of the pigment . Additionally, the pigment’s solubility can affect its behavior in different environments .
Properties
CAS No. |
6054-97-3 |
---|---|
Molecular Formula |
C17H12N2NaO6S |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.Na/c20-16-6-4-13(9-15(16)17(21)22)19-18-12-3-1-11-8-14(26(23,24)25)5-2-10(11)7-12;/h1-9,20H,(H,21,22)(H,23,24,25); |
InChI Key |
CQILDDBQCRFGQQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N=NC3=CC(=C(C=C3)O)C(=O)O.[Na] |
6054-97-3 | |
Synonyms |
CI 14095 mordant yellow 3 MY3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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